molecular formula C20H24FNO3 B027228 Cyclofoxy CAS No. 103223-57-0

Cyclofoxy

Cat. No. B027228
M. Wt: 345.4 g/mol
InChI Key: PFHGRTXJSIKXPW-GNUVVZJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclofoxy is a synthetic opioid compound that has been studied extensively for its potential use in pain management and addiction treatment. It was first synthesized in the 1970s and has since been the subject of numerous scientific studies.

Scientific Research Applications

Cyclofoxy has been studied extensively for its potential use in pain management and addiction treatment. It has been shown to be effective in reducing pain in animal models and has also been shown to reduce the symptoms of opioid withdrawal. In addition, cyclofoxy has been studied for its potential use in the treatment of depression and anxiety.

Mechanism Of Action

Cyclofoxy acts on the opioid receptors in the brain and spinal cord, producing analgesic and euphoric effects. It has a high affinity for the mu-opioid receptor, which is responsible for its analgesic effects, as well as the kappa-opioid receptor, which is responsible for its anti-depressant effects.

Biochemical And Physiological Effects

Cyclofoxy produces a number of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. It also produces a number of side effects, including nausea, vomiting, constipation, and dizziness.

Advantages And Limitations For Lab Experiments

One of the main advantages of using cyclofoxy in lab experiments is its high affinity for the mu-opioid receptor, which makes it a useful tool for studying the opioid system. However, its high potency and potential for abuse make it difficult to work with, and it can be dangerous if not handled properly.

Future Directions

There are a number of potential future directions for research on cyclofoxy. One area of interest is its potential use in the treatment of depression and anxiety. Another area of interest is its potential use in the treatment of opioid addiction and withdrawal. Finally, there is interest in developing new compounds that are based on the structure of cyclofoxy, in order to produce compounds with improved efficacy and reduced side effects.

Synthesis Methods

Cyclofoxy is synthesized through a multi-step process that involves the reaction of a number of chemical reagents. The first step involves the reaction of benzyl chloride with cyclohexylamine to form N-benzylcyclohexylamine. This compound is then reacted with acetic anhydride to form N-benzylcyclohexylacetamide. The final step involves the reduction of this compound with lithium aluminum hydride to form cyclofoxy.

properties

CAS RN

103223-57-0

Product Name

Cyclofoxy

Molecular Formula

C20H24FNO3

Molecular Weight

345.4 g/mol

IUPAC Name

(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-7-fluoro-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol

InChI

InChI=1S/C20H24FNO3/c21-13-5-6-20(24)15-9-12-3-4-14(23)17-16(12)19(20,18(13)25-17)7-8-22(15)10-11-1-2-11/h3-4,11,13,15,18,23-24H,1-2,5-10H2/t13-,15-,18+,19+,20-/m1/s1

InChI Key

PFHGRTXJSIKXPW-GNUVVZJLSA-N

Isomeric SMILES

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1F)OC5=C(C=C4)O)O

SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)F

Canonical SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)F

Other CAS RN

103223-57-0

synonyms

17-cyclopropylmethyl-3,14-dihydroxy-4,5-epoxy-6-fluoromorphinan
6-deoxy-6-fluoronaltrexone
6-deoxy-6-fluoronaltrexone hydrochloride, (5alpha,6beta)-isomer
6-deoxy-6-fluoronaltrexone, (5beta,6alpha,9alpha,13alpha,14alpha)-isomer
6-desoxy-6-fluoronaltrexone
cyclofoxy

Origin of Product

United States

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